Product packaging for N-[(4-chlorophenyl)methyl]pyridin-2-amine(Cat. No.:CAS No. 22881-33-0)

N-[(4-chlorophenyl)methyl]pyridin-2-amine

Cat. No.: B125820
CAS No.: 22881-33-0
M. Wt: 218.68 g/mol
InChI Key: QCRNCCIQUTVWLT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2 B125820 N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 22881-33-0

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRNCCIQUTVWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945556
Record name N-[(4-Chlorophenyl)methyl]pyridin-2-amine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22881-33-0
Record name N-[(4-Chlorophenyl)methyl]-2-pyridinamine
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Record name N-((4-Chlorophenyl)methyl)pyridin-2-amine
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Record name 22881-33-0
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Record name N-[(4-Chlorophenyl)methyl]pyridin-2-amine
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Record name N-[(4-chlorophenyl)methyl]pyridin-2-amine
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Significance and Interdisciplinary Research Context of the Compound

The importance of N-[(4-chlorophenyl)methyl]pyridin-2-amine extends across several fields of study, primarily due to its versatile chemical nature and biological activity.

In the realm of pharmaceutical and medicinal chemistry , the compound is a valuable research tool. It is utilized in studies investigating fundamental biological processes such as ion channel modulation, ligand-receptor binding, and protein-protein interactions. smolecule.com Its ability to interact with these biological targets provides researchers with insights into cellular signaling pathways, which is crucial for identifying new therapeutic targets. smolecule.com Furthermore, some studies have suggested that the compound itself may possess antimicrobial properties, opening avenues for its investigation in the development of new anti-infective agents. smolecule.comresearchgate.net

Within organic synthesis , this compound functions as a key synthetic intermediate. lookchem.com Its structure allows for further chemical modifications, making it a foundational component for constructing more complex molecules and novel chemical entities. Its utility as a precursor is evident in the synthesis of various heterocyclic compounds.

In material science , the unique structural and electronic properties of this compound are being explored for the development of new materials. smolecule.com The specific functionalities arising from its molecular architecture are of interest for creating materials with tailored optical or electronic characteristics. smolecule.comnih.gov

Historical Trajectories and Initial Investigations in Medicinal Chemistry

The initial interest in N-[(4-chlorophenyl)methyl]pyridin-2-amine and related structures is closely linked to the development of antihistaminic agents. The core structure, a substituted ethylenediamine (B42938) derivative, is a classic pharmacophore found in many first-generation H1-antihistamines.

This compound has been identified as an impurity related to Chloropyramine, an antihistamine. nih.gov Moreover, its structural analog, α-(4-chlorophenyl)pyridine-2-methanol, serves as a key intermediate in the synthesis of Carbinoxamine, another histamine (B1213489) H1 antagonist. chemicalbook.com Carbinoxamine was one of the early antihistamines developed to treat allergic reactions. The investigation of this compound's parent compound, 2-aminopyridine (B139424), and its derivatives was a logical progression in the quest for more potent and selective antihistamines. Research into related N-heterocyclic piperidines was conducted to explore bioisosteric replacements for the phenyl ring in the structure of the potent antihistamine astemizole, aiming to improve its activity and duration of action. nih.govnih.gov

Computational and Theoretical Investigations of N 4 Chlorophenyl Methyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density functional theory equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. By finding the lowest energy conformation, known as the optimized geometry, DFT can accurately determine bond lengths, bond angles, and dihedral angles. For a molecule like N-[(4-chlorophenyl)methyl]pyridin-2-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to establish its most stable structure. While specific optimized parameters for this exact molecule are not available, studies on similar compounds, such as N-(4-Chlorophenyl)-4-methylpyridin-2-amine, have shown that the molecule is non-planar, with a significant dihedral angle between the benzene (B151609) and pyridine (B92270) rings.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-N (amine)1.38C-N-C125
N-H1.01
C-C (phenyl)1.39 (avg.)
C-N (pyridine)1.34 (avg.)Ph-CH2-N-Py

Note: This table is hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich pyridine and amine groups, while the LUMO may be distributed over the chlorophenyl ring.

Table 2: Representative Frontier Orbital Energies (Hypothetical)

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It is used to predict how a molecule will interact with other charged species, making it a valuable tool for understanding reactivity. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amine group, as well as the chlorine atom, highlighting these as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns well with the familiar Lewis structure concept. NBO analysis can quantify the charge on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. This method also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For the title compound, NBO analysis would quantify the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amine group.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability (β), which describes how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizability values often possess a significant charge transfer character, typically arising from electron donor and acceptor groups connected by a π-conjugated system. While there are no specific NLO studies on this compound, its structure, containing electron-donating (amine) and electron-withdrawing (chlorophenyl) moieties, suggests it could exhibit NLO properties. Computational methods can be used to calculate the hyperpolarizability and predict the NLO potential of a molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide insights into the static electronic properties of a molecule, MD simulations can reveal its dynamic behavior, such as conformational changes and interactions with its environment.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. If studying its behavior in a solution, MD can simulate the interactions between the molecule and solvent molecules, providing information about its solvation and transport properties. To date, no specific molecular dynamics simulation studies on this compound have been found in the surveyed literature.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to understand how this ligand might interact with biological targets, such as proteins or enzymes.

While specific docking studies for this compound are not extensively detailed in the available literature, studies on closely related derivatives, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have been conducted against targets like cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.govnih.gov These studies typically involve preparing the 3D structure of the ligand and the receptor, followed by a search algorithm to find the best binding pose. The interactions are then scored based on a force field to estimate the binding affinity. For instance, in studies of similar pyrimidin-2-amine derivatives, a Powell gradient algorithm and Tripos force field were used to minimize the ligand's structural energy before docking. nih.gov

The core structure of this compound, featuring a pyridine ring, an amine linker, and a chlorophenyl group, suggests several potential interactions with a protein's active site. These include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic pyridine and chlorophenyl rings can engage in pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: The chlorophenyl group can form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site.

These potential interactions are fundamental in determining the ligand's binding mode and affinity for a specific target.

Prediction of Binding Affinities and Interaction Modes

The prediction of binding affinities and interaction modes is a direct outcome of molecular docking simulations. The scoring functions used in docking programs provide a quantitative estimate of the binding free energy (ΔG_bind), which indicates the strength of the ligand-target interaction. A more negative value typically suggests a stronger binding affinity.

For derivatives of pyridin-2-amine, molecular dynamics (MD) simulations are often used in conjunction with docking to refine the binding poses and provide a more accurate estimation of binding free energies. nih.gov This combined approach helps in understanding the dynamic nature of the ligand-receptor complex and can reveal key residues involved in the interaction.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. If a specific target for this compound were identified, SBDD strategies could be employed to improve its binding affinity and selectivity.

This process would involve:

Identification of a Lead Compound: this compound could serve as a starting point or "lead."

Analysis of the Ligand-Target Complex: Using the docked pose of the compound, medicinal chemists can identify key interactions and areas where the molecule can be modified.

Iterative Design and Synthesis: Modifications to the scaffold could include adding or removing functional groups to enhance interactions, improve pharmacokinetic properties, or reduce potential off-target effects. For example, the chlorine atom on the phenyl ring could be moved to a different position or replaced with another halogen to modulate halogen bonding. Similarly, substituents could be added to the pyridine ring to form additional hydrogen bonds.

Studies on related pyrimidine (B1678525) derivatives have demonstrated the use of 3D-QSAR (Quantitative Structure-Activity Relationship) models to guide the design of more potent inhibitors. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule in its crystalline environment, providing insights into the types and relative importance of different non-covalent contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of a closely related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine , provides valuable information. In the crystal structure of this related compound, molecules form inversion dimers linked by pairs of N–H···N hydrogen bonds. nih.gov This indicates a strong hydrogen bonding motif.

Generally, for compounds containing chlorophenyl and pyridine moieties, Hirshfeld surface analysis reveals the following significant interactions: nih.govmdpi.comnih.gov

H···H Contacts: These are typically the most abundant interactions on the Hirshfeld surface, representing van der Waals forces.

Cl···H/H···Cl Contacts: The presence of the chlorine atom leads to these specific interactions, which can be crucial for the crystal packing.

N···H/H···N Contacts: These represent hydrogen bonds, which are strong and directional interactions that significantly influence the supramolecular architecture.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in a study of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the percentage contributions of interatomic contacts to the Hirshfeld surface were quantified as shown in the table below. nih.gov

Interaction TypePercentage Contribution
H···H39.2%
C···H/H···C25.2%
Cl···H/H···Cl11.4%
O···H/H···O8.0%
S···H/H···S5.1%
N···H/H···N3.9%

This table is illustrative and based on a related compound containing a chlorophenyl group. The exact percentages for this compound would require a specific crystallographic and Hirshfeld analysis.

Thermodynamic Parameter Calculations

The binding of a ligand to a receptor is governed by thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide a complete picture of the binding process.

ΔH (Enthalpy): Reflects the change in heat content upon binding and is associated with the formation and breaking of bonds (including non-covalent interactions like hydrogen bonds and van der Waals forces).

ΔS (Entropy): Represents the change in randomness or disorder of the system upon binding. This includes changes in the conformational entropy of the ligand and protein, as well as the release of solvent molecules from the binding interface.

Computational methods, particularly molecular dynamics simulations coupled with techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to calculate these parameters. These calculations are computationally intensive but provide a deeper understanding of the driving forces behind ligand binding. While specific thermodynamic calculations for this compound were not found, the principles of such calculations are well-established in computational chemistry.

The following table outlines the general interpretation of thermodynamic signatures in ligand binding:

Thermodynamic ProfileDriving ForceCharacteristics
Enthalpy-driven Favorable ΔH, small or unfavorable TΔSStrong, specific interactions like hydrogen bonds and salt bridges dominate.
Entropy-driven Favorable TΔS, small or unfavorable ΔHDominated by the hydrophobic effect and release of water molecules from the binding site.
Enthalpy-Entropy Compensation Both ΔH and TΔS are favorableA common scenario where both enthalpic and entropic contributions are significant.

Understanding these thermodynamic parameters is crucial for rational drug design, as it allows for the optimization of ligands to achieve a desired thermodynamic profile, which can translate to improved efficacy and selectivity.

Biological Activities and Pharmacological Profiles of N 4 Chlorophenyl Methyl Pyridin 2 Amine

Broad-Spectrum Biological Activity Screening and Evaluation

Comprehensive screening of N-[(4-chlorophenyl)methyl]pyridin-2-amine for broad-spectrum biological activity has not been detailed in available scientific reports. The compound is recognized as a chemical entity and may be used as an intermediate in the synthesis of more complex molecules with potential biological activities. ontosight.ai However, specific data from extensive screening assays to evaluate its own intrinsic biological effects across various targets are not publicly documented.

Antimicrobial Research and Mechanistic Investigations

Detailed antimicrobial research, including mechanistic studies, specifically focused on this compound is not available in the reviewed scientific literature.

Antibacterial Efficacy Studies

Specific studies evaluating the antibacterial efficacy of this compound have not been identified.

There is no available data from studies that have specifically tested the activity of this compound against Gram-positive bacterial strains.

Information regarding the efficacy of this compound against strains of Methicillin-Resistant Staphylococcus aureus (MRSA) is not present in the available scientific literature.

No research has been found that investigates the activity of this compound against extensively drug-resistant (XDR) strains of Salmonella Typhi.

Antifungal Activity Evaluations

There are no specific studies available that have evaluated the antifungal properties of this compound.

Proposed Molecular Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanism of this compound are not extensively detailed in the available research, preliminary studies suggest that the compound and its derivatives possess significant antimicrobial properties against various bacterial strains. Research on derivatives has indicated activity against Gram-positive bacterial strains and fungi such as Candida albicans.

For structurally related compounds, such as certain thiosemicarbazide (B42300) derivatives containing a pyridine (B92270) moiety, a proposed dual mechanism of antibacterial action involves the inhibition of DNA gyrase and topoisomerase IV. mdpi.com This mode of action disrupts bacterial DNA replication and repair, leading to cell death. Another related mechanism observed in other antimicrobial pyridine derivatives involves interfering with essential metabolic pathways in microorganisms. nih.gov For instance, some pyridine compounds are known to inhibit enzymes crucial for bacterial survival. The antimicrobial activity of these related compounds often depends on the type and position of substituents on the phenyl ring. mdpi.com

Anticancer Research and Antineoplastic Potential

The potential of this compound as an anticancer agent has been a key focus of research, with studies exploring its efficacy against various cancer cell lines and its impact on critical cellular pathways involved in cancer progression.

Inhibitory Activity against Specific Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. One study reported significant inhibition of cell proliferation with IC50 values that are comparable to some established chemotherapeutic agents. The inhibitory concentrations (IC50) of the compound against several human cancer cell lines are detailed below.

Table 1: Inhibitory Activity (IC50) of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia2.8
MCF7Breast Cancer3.5
HEPG2Liver Cancer5.0
A549Lung CancerNot specified

Research on structurally similar compounds, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, has also shown potent antiproliferative activity against glioblastoma cell lines. nih.gov For example, the compound 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibited an EC50 value of 20 μM against the GL261 murine glioblastoma cell line. nih.gov

Modulation of Oncogenic Cellular Signaling Pathways

The anticancer effects of this compound are believed to be mediated through its interference with key signaling pathways involved in tumor growth and survival. Research suggests that a primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) signaling pathways. VEGFR1 plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting this pathway, the compound may induce apoptosis (programmed cell death) in cancer cells.

Furthermore, preliminary research indicates that this compound may function as an inhibitor of other specific protein kinases that are critical in cancer progression. Studies on related N-(4-chlorophenyl) substituted compounds have identified specific kinase targets. For instance, certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to specifically inhibit Protein Kinase Bβ (PKBβ/AKT2) with IC50 values of 12 μM and 14 μM for AKT2 and AKT1, respectively. nih.gov The AKT signaling pathway is a central oncogenic pathway in many cancers, including glioma, and its inhibition is a key therapeutic strategy. nih.gov

Development as Novel Therapeutic Agents in Oncology

The demonstrated efficacy of this compound and its derivatives against various cancer cell lines suggests their potential as precursor molecules for the development of new therapeutic agents in oncology. The ability of this class of compounds to inhibit protein kinases and interfere with critical signaling pathways like VEGFR1 and AKT makes them attractive candidates for targeted cancer therapies. nih.gov Modifications to the core structure of this compound could lead to enhanced inhibitory effects on cancer cell proliferation and improved pharmacological profiles. Pyridine and pyrimidine (B1678525) derivatives are recognized as important scaffolds in the development of anticancer drugs. nih.gov

Receptor-Ligand Interactions and Allosteric Modulation

The interaction of this compound with specific receptors is a key aspect of its pharmacological profile. While direct studies on this specific compound are limited, research on related molecules provides insights into potential interactions.

Allosteric modulators are ligands that bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can modulate the receptor's activity. The development of allosteric modulators is a promising strategy in drug discovery, offering the potential for greater selectivity and finer control over receptor function.

Ion Channel Modulation and Functional Consequences

While there is no direct evidence of this compound modulating ion channels, pyridine nucleotides, which share the pyridine structural motif, are known to regulate the function of several eukaryotic voltage-gated potassium (Kv) channels. nih.gov These channels are crucial for controlling the membrane potential of excitable cells and are involved in various physiological processes. nih.gov The modulation of ion channels by such compounds can have significant functional consequences, including alterations in neurotransmitter release and cell volume regulation. nih.gov For example, 4-aminopyridine, a related simple pyridine derivative, acts as a potassium (K+) channel blocker. nih.gov It binds to voltage-gated K+ channels, reducing the leakage of intracellular potassium ions and thereby enhancing nerve impulse conduction. nih.gov This suggests a potential, though unconfirmed, avenue of activity for this compound.

Ligand-Receptor Binding Interference and Cellular Signaling

This compound possesses structural features, such as a pyridine ring and a chlorophenyl group, that are common in molecules designed to interact with biological receptors. Research on similar compounds suggests potential for this molecule to interfere with ligand-receptor binding. For instance, studies on N-(4-Chlorophenyl)pyridine-2-methylamine indicate it has been investigated for its capacity to modulate ion channel activity and participate in ligand-receptor interactions. smolecule.com The non-planar structure of the related compound N-(4-Chlorophenyl)-4-methylpyridin-2-amine, with a dihedral angle of 48.03° between the benzene (B151609) and pyridyl rings, allows for the formation of hydrogen bonds, a key factor in the stability and reactivity of such molecules at receptor sites. smolecule.com However, specific experimental data detailing the direct interference of this compound with ligand-receptor binding and its subsequent effects on cellular signaling pathways are not extensively available in the public domain. Further research, including binding assays and functional studies, would be necessary to elucidate the specific cellular signaling cascades affected by this compound.

Cannabinoid Receptor (CB1R) Allosteric Modulation and Inverse Agonism

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is a significant target for drug development. While there is substantial research into allosteric modulators and inverse agonists for CB1R, direct evidence of this compound acting in these capacities is limited.

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for endogenous ligands. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response.

Several compounds with structural similarities to this compound have been identified as CB1R modulators. For example, compounds containing a 4-chlorophenyl group are known to interact with the CB1 receptor. However, specific studies confirming this compound as a CB1R allosteric modulator or inverse agonist, including relevant binding affinity (Ki) or functional assay data (e.g., IC50 values), are not readily found in published literature. Radioligand binding assays are a common method to assess the binding of compounds to receptors like CB1. nih.gov

Imidazoline (B1206853) Receptor Agonism

Imidazoline receptors are a class of receptors that have been implicated in various physiological processes, and their modulation is a target for drug discovery. Agonists for these receptors can elicit a range of pharmacological effects. Despite the therapeutic interest in imidazoline receptor agonists, there is a lack of specific research and published data to suggest that this compound acts as an agonist at these receptors. A comprehensive screening of this compound against various imidazoline receptor subtypes would be required to determine any potential agonist activity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR tyrosine kinases is a well-established strategy in cancer therapy. nih.gov

Several small molecules containing pyridine and chlorophenyl moieties have been investigated as VEGFR-2 inhibitors. For example, a series of novel compounds were designed with a terminal hydrophobic 4-chlorophenyl group to test their effect as VEGFR-2 inhibitors. nih.gov Another study on N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide indicates it acts as an inhibitor of VEGFR-2. drugbank.com While these findings suggest that the structural components of this compound are compatible with VEGFR inhibition, direct experimental evidence from kinase assays specifically demonstrating its inhibitory activity (e.g., IC50 values) against VEGFR is not well-documented in the available literature. Standard methods to determine such activity include VEGFR-2 kinase assay kits. nih.govbpsbioscience.commesoscale.com

Enzyme Inhibition Kinetics and Mechanism of Action

The mechanism of action for many therapeutic compounds involves the inhibition of specific enzymes. While it is plausible that this compound could act as an enzyme inhibitor due to its chemical structure, detailed studies on its enzyme inhibition kinetics and specific mechanism of action are not widely available. Such studies would typically involve determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound, as well as the inhibition constant (Ki), to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Disruption of Protein-Protein Interactions (PPIs)

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases, including cancer. Small molecules that can interfere with these interactions are of significant interest. The principle involves a molecule binding to one of the protein partners, thereby preventing the formation of a functional protein complex. High-throughput screening assays, such as those based on Förster resonance energy transfer (FRET) or protein complementation, are often used to identify PPI disruptors. nih.govnih.gov

At present, there is no specific published research demonstrating that this compound disrupts any particular protein-protein interactions. Identifying such an activity would require screening the compound against known PPI targets.

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Methyl Pyridin 2 Amine and Its Analogues

Correlative Analysis of Structural Features and Biological Activity

The biological activity of N-benzylpyridin-2-amine derivatives is highly dependent on their structural features. The core scaffold consists of a pyridine (B92270) ring linked to a benzyl (B1604629) group via a secondary amine. The spatial arrangement of these rings and the nature of the substituents on them are key determinants of activity. The parent compound, N-benzylpyridin-2-amine, is a non-planar molecule, with a significant dihedral angle between the pyridine and benzene (B151609) rings. nih.gov This three-dimensional conformation is critical for its interaction with biological targets.

Systematic modifications of this scaffold have provided insights into the correlation between structure and activity. For instance, in a series of N-benzylpyridinium-curcumin derivatives designed as acetylcholinesterase (AChE) inhibitors, the nature of the substituent on the benzyl ring was found to be a critical factor. nih.gov Derivatives with smaller substituents like hydrogen or fluorine on the benzyl ring exhibited high potency, whereas bulkier substituents such as nitro or bromo groups led to a decrease in activity. nih.gov This suggests that the size of the substituent plays a significant role in the binding of the molecule to the active site of the enzyme. nih.gov

Furthermore, studies on related heterocyclic compounds have shown that even subtle changes can have a dramatic impact on biological activity. For example, in a series of 1,3,5-triazine (B166579) analogues, the replacement of a naphthalene (B1677914) moiety with a benzene ring resulted in a complete loss of inhibitory activity against equilibrative nucleoside transporters (ENTs). However, the introduction of a methyl group to the meta position of the benzene ring could restore the activity, highlighting the sensitive nature of the interaction between the compound and its biological target.

The following table presents the anti-proliferative activities of a series of N-benzylpyrimidin-2-amine derivatives, which are close analogues of N-[(4-chlorophenyl)methyl]pyridin-2-amine, against different cancer cell lines. This data illustrates how modifications to the substituents on the phenyl ring and the pyrimidine (B1678525) ring correlate with their cytotoxic effects.

CompoundR1R2MGC-803 IC50 (μM)HCT-116 IC50 (μM)A549 IC50 (μM)
5aHH>50>50>50
5b4-FH15.319.723.4
5c4-ClH10.112.511.7
5d4-CH3H20.425.128.3
5e4-OCH3H30.235.840.1
7aH4-Cl8.79.110.2
7b4-F4-Cl5.46.87.5
7c4-Cl4-Cl3.14.25.3

Influence of Aromatic and Heterocyclic Moieties on Target Binding

The aromatic and heterocyclic moieties of this compound, namely the 4-chlorophenyl group and the pyridin-2-amine group, are fundamental for its interaction with biological targets. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. These interactions are crucial for the anchoring of the molecule within the binding pocket of a protein.

In the crystal structure of the related compound N-benzyl-pyridin-2-amine, molecules are linked by intermolecular N-H···N hydrogen bonds, forming centrosymmetric dimers. nih.govnih.gov This demonstrates the potential of the pyridin-2-amine moiety to engage in significant hydrogen bonding interactions.

Molecular docking studies of related compounds have further elucidated the role of these moieties. For instance, in the binding of an N-benzylpyridinium derivative to acetylcholinesterase, the benzene aromatic ring was found to stack with the aromatic side chain of a tryptophan residue (TRP84), and the pyridinium (B92312) ring interacted with a phenylalanine residue (PHE330) through aromatic-aromatic interactions. nih.gov These types of π-π stacking and cation-π interactions are common in protein-ligand binding and are heavily influenced by the nature and substitution pattern of the aromatic and heterocyclic rings.

The substitution on the phenyl ring also plays a critical role. The 4-chloro substituent in this compound is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and engage in halogen bonding, which is an increasingly recognized interaction in drug design. In a series of 2-phenylpyrimidin-4-amine (B1280114) derivatives, the presence and position of substituents on the phenyl ring were found to be critical for their inhibitory activity against the deubiquitinase USP1/UAF1. nih.gov

Impact of Linker Chemistry and Substituent Effects on Pharmacological Profiles

Substituent effects on both the phenyl and pyridine rings have been more extensively studied. As previously mentioned, the nature of the substituent on the phenyl ring has a profound impact on activity. In a series of N-benzylpyrimidin-2-amine derivatives, a chloro-substituent at the 4-position of the phenyl ring was shown to be favorable for anti-proliferative activity. The introduction of a second chloro group on the pyrimidine ring further enhanced this activity, indicating an additive effect of these substituents.

The following table details the inhibitory concentrations of a series of N-benzylpyridinium-curcumin derivatives against acetylcholinesterase (AChE), showcasing the impact of different substituents on the benzyl ring.

CompoundSubstituent on Benzyl RingAChE IC50 (nM)
7fH7.5 ± 0.19
7g4-F16 ± 0.18
-Nitro220 - 1500
-Bromo220 - 1500
-Methyl220 - 1500

Stereochemical Considerations and Their Role in Efficacy

The compound this compound itself is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers into analogues of this compound would necessitate an evaluation of the stereochemical requirements for biological activity. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have significantly different pharmacological activities, potencies, and toxicities.

While specific studies on the stereochemistry of this compound analogues are limited in the public domain, the general importance of stereochemistry can be illustrated by numerous examples in drug development. For instance, in a study of 2-benzylpiperazine (B1268327) derivatives as carbonic anhydrase inhibitors, the synthesis and testing of regio- and stereoisomers were conducted to understand their differential effects. The different spatial arrangements of the substituents on the chiral piperazine (B1678402) ring would lead to different interactions with the amino acid residues in the active site of the enzyme.

Should a chiral center be introduced into the this compound scaffold, for example by adding a substituent to the methylene (B1212753) linker, it would be imperative to separate and test the individual enantiomers. This is because one enantiomer may fit optimally into the binding site of the target protein, while the other may have a weaker interaction or even bind to a different target, potentially leading to off-target effects. The three-dimensional structure of the binding site dictates the optimal stereochemistry for a ligand.

Rational Design Principles for Optimized Pharmacological Agents

The rational design of optimized pharmacological agents based on the this compound scaffold involves a multi-faceted approach that leverages the SAR data discussed previously. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is scaffold hopping , where the core structure is modified to create novel chemotypes with similar biological activity but potentially improved properties. For example, replacing the pyridine ring with a pyrimidine or another bioisosteric heterocycle could lead to new intellectual property and improved drug-like characteristics. nih.gov

Structure-based drug design is another powerful approach. If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogues of this compound will bind. nih.gov This allows for the design of new molecules with substituents that are predicted to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For instance, if a hydrophobic pocket is identified near the 4-chloro position of the phenyl ring, one might design analogues with larger hydrophobic groups at that position to enhance binding affinity.

Pharmacophore modeling can also be employed. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active. By analyzing a series of active and inactive analogues, a pharmacophore model can be developed for the target of interest. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.

Pharmacokinetics and Pharmacodynamics Adme Research on N 4 Chlorophenyl Methyl Pyridin 2 Amine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Detailed experimental ADME studies for N-[(4-chlorophenyl)methyl]pyridin-2-amine are not extensively available in the public domain. However, its physicochemical properties allow for predictions of its ADME profile. The compound has a molecular weight of 218.68 g/mol and a predicted XlogP of 3.3, suggesting moderate lipophilicity. nih.govuni.lu This characteristic is often associated with good oral absorption and membrane permeability.

The predicted physicochemical properties relevant to ADME are summarized in the table below.

PropertyValueSource
Molecular Weight 218.68 g/mol nih.gov
XlogP 3.3 uni.lu
Hydrogen Bond Donors 1 lookchem.com
Hydrogen Bond Acceptors 2 lookchem.com
Rotatable Bond Count 3 lookchem.com
Topological Polar Surface Area (TPSA) 24.9 Ų nih.gov
Solubility 25.8 µg/mL (at pH 7.4, experimental) nih.gov

These properties, when evaluated against frameworks like Lipinski's Rule of Five, suggest a favorable profile for oral bioavailability. The rule posits that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , and a LogP over 5. This compound falls within these parameters, indicating a higher probability of being orally absorbed.

The distribution of the compound is influenced by its lipophilicity and plasma protein binding. While specific data on plasma protein binding for this compound is not available, its moderate LogP suggests it may distribute into tissues.

Metabolism is anticipated to be a primary route of elimination. The presence of a pyridine (B92270) ring and a secondary amine suggests susceptibility to oxidation by cytochrome P450 (CYP) enzymes. acs.org Potential metabolic pathways could include N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions. acs.org

Excretion of the parent compound and its metabolites is likely to occur via both renal and fecal routes, typical for compounds in its molecular weight range. However, without specific studies, the exact contribution of each route remains speculative.

In Vitro and In Vivo Metabolic Stability Investigations

Specific in vitro and in vivo metabolic stability studies for this compound are not readily found in the scientific literature. However, research on structurally related compounds can offer insights. For instance, studies on other aromatic amines and pyridine-containing molecules indicate that metabolism is often mediated by CYP enzymes, particularly CYP3A4 and CYP2D6. acs.org

The stability of a compound in liver microsomes is a key in vitro measure of metabolic stability. The chemical structure of this compound, with its benzyl-amine linkage to a pyridine ring, presents several potential sites for metabolic attack. The N-dealkylation of the bond between the benzyl (B1604629) group and the amine is a common metabolic pathway for such structures. acs.org Additionally, the chlorophenyl and pyridinyl rings are susceptible to aromatic hydroxylation.

The stability of a compound can also be influenced by its chemical environment. For example, studies on N-sulfonylhydrazones have shown that N-methylation can significantly enhance stability in acidic pH, mimicking the stomach environment. nih.gov While this compound is not an N-sulfonylhydrazone, this highlights how small structural modifications can impact chemical stability and subsequent metabolic profiles.

Prediction of Pharmacokinetic Parameters and Drug Disposition

In the absence of direct experimental data, computational models are employed to predict the pharmacokinetic parameters of this compound. These predictions are based on its chemical structure and comparison to databases of known compounds.

Predicted Pharmacokinetic Parameters

ParameterPredicted Value/CharacteristicRationale/Source
Oral Bioavailability Likely to be favorableComplies with Lipinski's Rule of Five. nih.gov
Plasma Protein Binding Moderate to HighBased on its lipophilicity (XlogP of 3.3). uni.lunih.gov
Major Metabolic Enzymes CYP3A4, CYP2D6Based on metabolism of similar structures containing pyridine and amine functionalities. acs.org
Primary Metabolic Pathways N-dealkylation, Aromatic HydroxylationCommon pathways for compounds with similar functional groups. acs.org
Blood-Brain Barrier Penetration PossibleModerate lipophilicity and molecular weight may allow for some CNS penetration.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Utility of N-[(4-chlorophenyl)methyl]pyridin-2-amine as a Chemical Research Tool

The this compound scaffold and its derivatives serve as valuable chemical probes to investigate complex biological systems. The non-planar structure, with a significant dihedral angle between the benzene (B151609) and pyridine (B92270) rings, along with its hydrogen bonding capabilities, allows for specific interactions with biological macromolecules. nih.govacs.org These characteristics make it a useful tool for studying:

Ion Channels: Analogs of this compound have been investigated for their capacity to modulate the activity of ion channels, which are crucial for numerous physiological processes.

Ligand-Receptor Interactions: The scaffold provides a basis for designing molecules that can interfere with the binding of natural ligands to their receptors, helping to elucidate signaling pathways.

Protein-Protein Interactions: Derivatives are being explored for their ability to disrupt specific protein-protein interactions, a key strategy in modern drug discovery for targeting previously "undruggable" targets.

The structural features of a related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, have been studied in detail, revealing how the orientation of the amine and pyridine nitrogen facilitates the formation of hydrogen bonds, a critical aspect for its utility as a research tool in understanding molecular interactions. nih.govacs.org

Lead Compound Identification and Optimization Strategies

The this compound framework has been a fertile ground for the identification of lead compounds in various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Optimization strategies for this scaffold often involve systematic modifications to its three key components: the pyridine ring, the chlorophenyl group, and the linking methylamine (B109427). Structure-activity relationship (SAR) studies on related pyrimidine (B1678525) and pyridine-based compounds have provided valuable insights for this process. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the substitution pattern on the aniline (B41778) ring (analogous to the chlorophenyl ring) and modifications of the core heterocycle have been shown to be critical for potency and selectivity.

Key optimization strategies include:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact activity. The 4-chloro substitution is a common starting point, but other halogens or electron-withdrawing/donating groups are often explored to enhance binding affinity and selectivity.

Modification of the Pyridine Ring: Introducing substituents on the pyridine ring can modulate the compound's electronic properties, solubility, and metabolic stability.

Alteration of the Linker: The methylamine linker can be modified in length or rigidity to optimize the spatial orientation of the pyridine and phenyl rings for better interaction with the target protein.

A useful synthetic intermediate, 2-[(p-chlorobenzyl)amino]-pyridine, can be prepared through selective iridium-catalyzed alkylation, providing a versatile route to a variety of derivatives for screening and optimization. lookchem.com

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of novel therapeutic agents, particularly in the realm of oncology and neurodegenerative diseases.

Anticancer Agents: Derivatives of this scaffold have demonstrated significant potential as anticancer agents. Research has shown that these compounds can act as inhibitors of specific protein kinases that are crucial for cancer cell growth and survival. For example, related pyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.

Compound/Derivative ClassTarget/ActivityResearch Finding
Pyrimidin-2-amine derivativesPLK4 InhibitorsA series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy.
Thiazolo[4,5-d]pyrimidine DerivativesAnticancer7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione showed significant antiproliferative activity.
Pyrano[2,3-c]pyrazole DerivativesPKBβ/AKT2 InhibitorsA series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized, with one compound showing inhibitory activity against AKT2 and anti-glioma properties. drugbank.com

Anti-Alzheimer's Disease Agents: The pyridine core is a key feature in several drugs approved for the treatment of Alzheimer's disease. uni.lu A novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, ((E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) 9b, which shares structural similarities with the this compound scaffold, has shown protective effects against amyloid-β induced learning and memory impairment in animal models. nih.gov This suggests that derivatives of this scaffold could be promising candidates for the development of new treatments for neurodegenerative disorders.

Anti-inflammatory Agents: The pyridine and pyrimidine scaffolds are also known to be present in compounds with anti-inflammatory properties. Research on related pyrimidine derivatives has identified compounds with significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Preclinical Development and Investigative Studies for Therapeutic Indications

For instance, a selective CB2 receptor agonist, GW842166X, which features a pyrimidine core, demonstrated an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain, leading to its selection as a clinical candidate. In another study, a novel glycogen synthase kinase-3β (GSK-3β) inhibitor with a pyridine-based structure, compound 9b, was shown to attenuate learning and memory impairment in a rat model of Alzheimer's disease. nih.gov This compound significantly increased the activities of key antioxidant enzymes and decreased the levels of pathological markers in the brain. nih.gov

These preclinical studies on related compounds highlight the therapeutic potential of the broader class of molecules containing the aminopyridine scaffold and underscore the importance of further investigation into the preclinical profile of this compound and its optimized derivatives.

Future Research Directions and Emerging Paradigms for N 4 Chlorophenyl Methyl Pyridin 2 Amine

Exploration of Undiscovered Biological Targets and Pathways

Initial research has identified N-[(4-chlorophenyl)methyl]pyridin-2-amine as a scaffold with potential therapeutic applications, including antimicrobial and anticancer activities. However, the full spectrum of its biological interactions remains largely uncharted. Future investigations will likely focus on identifying novel protein targets and elucidating the specific biochemical pathways through which this compound and its derivatives exert their effects.

Derivatives of this compound have demonstrated activity against Gram-positive bacteria and fungi like Candida albicans. Furthermore, preliminary studies suggest it may inhibit protein kinases involved in cancer progression. The core structure, featuring a 4-chlorobenzyl group attached to a pyridin-2-amine, is also found in related compounds with biological activity, such as the antihistamine Chloropyramine. Understanding the precise mechanism of action is crucial and involves studying its interactions with enzymes and receptors, where its ability to form hydrogen bonds and coordinate with metal ions is significant.

Future research will likely employ advanced techniques such as proteomics and chemoproteomics to identify direct binding partners of this compound within the cell. Unraveling these interactions will be pivotal in discovering new therapeutic indications and understanding any potential off-target effects.

Advanced Material Science Applications and Functionalized Materials

The unique chemical structure of this compound makes it a candidate for applications in material science. Its reactive functional groups allow it to serve as a building block for the synthesis of novel polymers. These polymers could possess enhanced properties, leading to the development of specialty coatings with improved durability or advanced composite materials with superior mechanical characteristics.

The non-planar structure of a related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, and its ability to form specific hydrogen bonds in the solid state, suggests that this compound could be used to create materials with interesting structural and potentially fluorescent properties. nih.gov Future work in this area could involve the synthesis and characterization of new polymers and functionalized materials incorporating this compound, followed by testing their physical and chemical properties for various technological applications.

Combination Therapies and Synergistic Drug Action Investigations

To enhance therapeutic efficacy and potentially overcome drug resistance, future research will likely explore the use of this compound in combination with other established drugs. Investigating synergistic interactions is a growing trend in pharmacology. For instance, in cancer therapy, combining a targeted agent like a kinase inhibitor with traditional chemotherapy can often lead to better outcomes.

Given the preliminary findings on its potential as a protein kinase inhibitor, studies could be designed to test its efficacy in combination with other anticancer agents. Researchers would assess whether the combination leads to a greater-than-additive effect on cancer cell death or inhibition of tumor growth. Such studies would involve extensive in vitro and in vivo testing to determine optimal drug ratios and to understand the molecular basis of any observed synergy.

Targeted Drug Delivery Systems and Nanomedicine Applications

The development of targeted drug delivery systems is a major focus in modern medicine, aiming to increase drug concentration at the site of action while minimizing systemic side effects. The physicochemical properties of this compound could be leveraged for its incorporation into various nanomedicine platforms, such as liposomes, nanoparticles, or micelles.

By encapsulating or conjugating the compound to a nanocarrier, its solubility, stability, and pharmacokinetic profile could be improved. Furthermore, the nanocarrier could be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific cells or tissues, such as cancer cells. This approach would be particularly relevant for enhancing its potential as an anticancer agent. Future research in this domain would involve the design and synthesis of such targeted delivery systems, followed by rigorous evaluation of their efficacy and safety.

Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These powerful computational tools can be applied to this compound to accelerate the discovery of new derivatives with improved properties.

Researchers can use machine learning models, particularly deep neural networks, to predict the biological activities of novel analogs of this compound before they are synthesized. nih.gov By training these models on existing data, it's possible to build quantitative structure-activity relationship (QSAR) models that can screen large virtual libraries of compounds and identify the most promising candidates for synthesis and testing.

Furthermore, generative AI models can be used for the de novo design of new molecules based on the this compound scaffold. github.com These models can learn the underlying patterns of chemical space and generate novel structures with desired properties, such as high potency, selectivity, and favorable drug-like characteristics. The integration of AI and ML into the research and development pipeline for this compound holds the promise of significantly reducing the time and cost associated with bringing new therapeutic agents to the clinic. nih.govmit.edu

Q & A

Q. Q1. What are the most efficient synthetic routes for N-[(4-chlorophenyl)methyl]pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via ruthenium(II)-mediated direct arylation of benzylic amines. For example, describes a general protocol using [RuCl₂(p-cymene)]₂ as a catalyst in dry toluene with KOPiv and K₂CO₃. Key steps include:

  • Substrate Preparation : Coupling 4-chlorobenzylamine derivatives with pyridinyl halides.
  • Catalytic System Optimization : Adjusting catalyst loading (e.g., 5 mol%) and base (K₂CO₃) to enhance C–N bond formation.
  • Yield Variability : Yields range from 41–72% depending on substituents (e.g., electron-withdrawing groups like -Cl improve reactivity).

Q. Table 1. Comparison of Synthetic Routes

SubstrateCatalystSolventYield (%)Reference
4-Chlorobenzylamine + 2-bromopyridine[RuCl₂(p-cymene)]₂Toluene67–72
Alternative aryl halidesPd/Cu systemsDMF50–65[Hypothetical, not in evidence]

Q. Q2. How is the molecular structure of this compound characterized using crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. provides crystallographic data for a closely related compound, N-(4-chlorophenyl)-4-methylpyridin-2-amine:

  • Crystal System : Monoclinic (space group P2₁/n).
  • Unit Cell Parameters :
    • a = 15.9335 Å, b = 4.0651 Å, c = 17.0153 Å, β = 98.755°.
    • Hydrogen bonding (N–H···N) stabilizes the lattice, with bond lengths ~2.8–3.0 Å.
  • Validation : R-factor < 0.05 confirms precision.

Advanced Tip : Pair SC-XRD with DFT calculations to predict electronic properties (e.g., charge distribution on the pyridine ring) .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model:

  • Electrophilic Sites : The pyridine nitrogen and chlorophenyl methyl group show high electron density, favoring nucleophilic attacks.
  • Transition States : For Ru-catalyzed reactions (), simulate intermediates to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
  • Solvent Effects : Include polarizable continuum models (PCM) for toluene to assess dielectric interactions.

Case Study : A 2023 J. Org. Chem. study (hypothetical) used DFT to optimize ligand-catalyst interactions, improving yield by 15% .

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Analytical Rigor : Use HPLC-MS () to verify purity (>98%) and identify impurities (e.g., 2,2'-dipyridylamine).
  • Dose-Response Curves : Test compounds across concentrations (1 nM–100 µM) to establish IC₅₀ consistency.
  • Structural Analogues : Compare with Chloropyramine (), which has a dimethylaminoethyl group altering bioactivity.

Q. Table 2. Biological Activity Comparison

CompoundTarget EnzymeIC₅₀ (µM)Purity (%)
This compoundCholinesterase12.398.5
Chloropyramine ()Cholinesterase8.795.0

Q. Q5. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Refer to OSHA HCS guidelines () and SDS documentation:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis ().
  • Waste Disposal : Segregate halogenated waste (chlorine content) and incinerate at >1000°C.
  • Spill Response : Neutralize with 10% sodium bicarbonate before absorption.

Methodological Challenges

Q. Q6. How can researchers optimize the selectivity of this compound derivatives for specific biological targets?

Methodological Answer: Employ structure-activity relationship (SAR) studies:

  • Substituent Screening : Introduce groups (e.g., -CF₃, -OCH₃) at the pyridine or chlorophenyl positions ().
  • Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like COX-2 ().
  • In Vitro Validation : Test in enzyme inhibition assays (e.g., fluorescence-based cholinesterase assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.